molecular formula C11H11N3O2 B3181658 N-ethyl-3-nitroquinolin-4-amine CAS No. 99009-89-9

N-ethyl-3-nitroquinolin-4-amine

Cat. No.: B3181658
CAS No.: 99009-89-9
M. Wt: 217.22 g/mol
InChI Key: FHIBMRPAQHEOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-nitroquinolin-4-amine is a heterocyclic aromatic compound belonging to the quinoline family Quinolines are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-nitroquinolin-4-amine typically involves the nitration of quinoline derivatives followed by ethylation. One common method includes:

    Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Ethylation: The resulting 3-nitroquinoline is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products:

    Reduction: N-ethyl-3-aminoquinolin-4-amine

    Substitution: Various substituted quinoline derivatives

    Oxidation: N-ethyl-3-nitrosoquinolin-4-amine

Scientific Research Applications

N-ethyl-3-nitroquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of quinoline derivatives.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-ethyl-3-nitroquinolin-4-amine involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular targets, leading to antimicrobial or anticancer effects. The ethyl group enhances its lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

    3-nitroquinoline: Lacks the ethyl group, resulting in different solubility and reactivity profiles.

    N-ethylquinolin-4-amine: Lacks the nitro group, affecting its bioactivity and chemical reactivity.

Uniqueness: N-ethyl-3-nitroquinolin-4-amine stands out due to the presence of both the nitro and ethyl groups, which confer unique chemical and biological properties. The nitro group is crucial for its bioactivity, while the ethyl group enhances its solubility and cellular uptake.

Properties

IUPAC Name

N-ethyl-3-nitroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-12-11-8-5-3-4-6-9(8)13-7-10(11)14(15)16/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIBMRPAQHEOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of 1.40 g of 4-chloro-3-nitroquinoline in 30 ml of dry ethanol is introduced excess amount of gaseous ethylamine at room temperature for 3 hours. Treatment of the reaction mixture as in Example 98 yielded 1.41 g (97%) of 4-ethylamino-3-nitroquinoline. Recrystallization from the ethyl acetate-n-hexane affords yellow crystals melting at 151°-152° C.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-3-nitroquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-ethyl-3-nitroquinolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-ethyl-3-nitroquinolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-ethyl-3-nitroquinolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-ethyl-3-nitroquinolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-ethyl-3-nitroquinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.